3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol
Description
Contextualizing Substituted Tetrahydronaphthalene Architectures in Organic Synthesis
The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a bicyclic hydrocarbon that serves as a fundamental building block in the synthesis of more complex molecules. wikipedia.orgnih.gov It is a constituent of petroleum and coal tar and is produced by the catalytic hydrogenation of naphthalene (B1677914). wikipedia.orgsigmaaldrich.com The partially saturated nature of the tetralin structure provides a unique three-dimensional geometry that is highly valued in drug design and materials science.
Substituted tetralins, in particular, have a rich history in organic synthesis, acting as precursors to a variety of bioactive compounds. researchgate.net The introduction of functional groups onto the tetralin scaffold allows for the fine-tuning of a molecule's physical, chemical, and biological properties. This versatility has made substituted tetralins a common feature in the development of pharmaceuticals and other functional materials. nih.gov Recent synthetic strategies have focused on developing novel pathways to access these structures, highlighting their continued relevance. nih.gov
Strategic Importance of Halogenated Phenolic Tetrahydronaphthalenes as Molecular Scaffolds
The incorporation of a halogen atom and a phenolic hydroxyl group onto the tetralin backbone, as seen in 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol , creates a highly valuable molecular scaffold. Halogenated organic compounds are prevalent in pharmaceuticals, with a significant percentage of FDA-approved drugs containing at least one halogen atom. mdpi.comnih.gov The presence of a bromine atom can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. sciencemadness.org Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to build more complex molecular architectures. nih.gov
The phenolic hydroxyl group also plays a crucial role, providing a site for further functionalization and influencing the molecule's electronic properties and potential for hydrogen bonding. The combination of these features in a single molecule makes halogenated phenolic tetrahydronaphthalenes, such as the title compound, powerful intermediates in the synthesis of biologically active molecules. researchgate.net Their utility is underscored by their application in the development of new therapeutic agents. nih.gov
Chemical and Physical Properties
While specific experimental data for This compound is not extensively documented in publicly available literature, the properties of its constitutional isomer, 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol , can provide some insight into the expected characteristics of this class of compounds.
Table 1: Computed Properties of 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol (Isomer of the target compound)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO | nih.gov |
| Molecular Weight | 227.10 g/mol | nih.gov |
| XLogP3 | 3.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 225.99933 Da | nih.gov |
| Monoisotopic Mass | 225.99933 Da | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.gov |
| Heavy Atom Count | 12 | nih.gov |
| Complexity | 160 | nih.gov |
| Covalently-Bonded Unit Count | 1 | nih.gov |
Synthesis and Research Findings
A specific, detailed synthetic protocol for This compound is not readily found in broad scientific literature. However, its synthesis can be postulated based on established methods for the bromination of phenols. The reaction of phenols with bromine is a classic example of electrophilic aromatic substitution. youtube.com The hydroxyl group of a phenol (B47542) activates the aromatic ring, making it susceptible to substitution by an electrophile like bromine. studyrocket.co.uk
A plausible route to This compound would involve the direct bromination of the parent compound, 5,6,7,8-tetrahydronaphthalen-2-ol . The conditions for such a reaction, including the choice of solvent and brominating agent, would be critical to control the regioselectivity and prevent over-bromination. studyrocket.co.ukkhanacademy.org For instance, the use of a non-polar solvent can favor mono-bromination. khanacademy.org
While research explicitly detailing the applications of This compound is limited, the broader class of tetralin derivatives is actively being investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents. nih.govnih.gov The strategic placement of substituents on the tetralin core is a key aspect of these studies.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6,12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWSTDYXMICPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269161 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32337-87-4 | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32337-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5,6,7,8-tetrahydro-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Analogues
Retrosynthetic Analysis and Key Disconnections in Tetrahydronaphthalene Synthesis
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the tetrahydronaphthalene core, several key disconnections are commonly employed. A primary strategy involves an intramolecular Friedel-Crafts reaction. For a tetralone precursor to 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol, the key disconnection is the bond between the aromatic ring and the carbonyl-adjacent benzylic carbon. This leads back to a substituted 4-phenylbutanoic acid, which can be synthesized from simpler aromatic precursors.
Another powerful approach is the [4+2] cycloaddition, or Diels-Alder reaction, which can construct the hydroaromatic ring in a single step. This strategy is particularly useful for creating highly functionalized or stereochemically complex tetrahydronaphthalene systems. Furthermore, synthetic strategies may begin with a naphthalene (B1677914) precursor, where one of the aromatic rings is selectively hydrogenated. This is often achieved using catalysts like platinum in the presence of hydrogen gas. atamanchemicals.com The Darzens tetralin synthesis offers a classic route, involving the intramolecular cyclization of a 1-aryl-4-pentene with a strong acid like concentrated sulfuric acid. atamanchemicals.com More contemporary iron(III)-catalyzed methods can produce functionalized tetrahydronaphthalenes from aryl ketone precursors through 3,4-dihydro-2H-pyran intermediates. nih.gov
These varied retrosynthetic pathways offer flexibility in planning the synthesis, allowing chemists to choose the most efficient route based on the availability of starting materials and the desired substitution pattern on the final tetrahydronaphthalene product.
Regioselective Bromination Approaches to this compound
Achieving regioselective bromination is paramount in the synthesis of this compound. The starting material, 5,6,7,8-tetrahydronaphthalen-2-ol, possesses a hydroxyl group which is a strongly activating, ortho-, para-directing group. savemyexams.com The challenge lies in selectively introducing a bromine atom at the C-3 position (ortho to the hydroxyl group) while avoiding substitution at the C-1 position (also ortho) and the C-4 position (para to the hydroxyl group, though sterically hindered and part of the aliphatic ring).
Direct halogenation involves the treatment of the tetrahydronaphthalene precursor with an electrophilic bromine source. Due to the high reactivity of the phenol (B47542) ring, this reaction can often proceed under mild conditions. savemyexams.com The reaction of 5,6,7,8-tetrahydronaphthalen-2-ol with molecular bromine (Br₂) in a solvent like acetic acid is a standard method. However, molecular bromine can be corrosive and may lead to low selectivity and the formation of polybrominated byproducts. nih.gov
The hydroxyl group's strong activating nature increases the electron density at the ortho and para positions, making them susceptible to electrophilic attack. savemyexams.com Quantum chemical studies on similar tetralone structures have been used to predict and experimentally confirm the regioselectivity of bromination, highlighting that reaction conditions can be tuned to favor substitution on either the aromatic or the alicyclic portion of the molecule. researchgate.net For phenolic substrates, the choice of solvent and reaction conditions is critical to control the outcome and maximize the yield of the desired 3-bromo isomer.
To overcome the selectivity issues associated with molecular bromine, a variety of alternative brominating reagents and catalytic systems have been developed. N-Bromosuccinimide (NBS) is a widely used reagent that provides a low concentration of bromine in situ, which can help to minimize over-bromination. mdpi.com The use of NBS in conjunction with a catalyst can further enhance regioselectivity.
Several catalytic systems have been shown to be effective for the regioselective bromination of phenols and other activated aromatic compounds. mdpi.com For instance, zeolites can induce high para-selectivity, while other systems are designed to favor ortho-bromination. mdpi.com Leykajarakul and co-workers have proposed that p-toluenesulfonic acid (pTsOH) can mediate NBS bromination, directing the substitution to the ortho position for para-substituted phenols. nih.gov Other effective systems include the use of tetraalkylammonium tribromides, which are noted for their high para-selectivity with phenols, and various ionic liquids that can serve as both solvent and catalyst. mdpi.com A combination of KBr and ZnAl–BrO₃⁻–layered double hydroxides has been reported as a cheap and efficient system for the regioselective mono-bromination of phenols, favoring the para position unless it is blocked. nih.gov
The table below summarizes various reagents used for the regioselective bromination of phenolic compounds, which are applicable to the synthesis of the target molecule.
| Reagent/System | Conditions | Selectivity Outcome | Reference |
| N-Bromosuccinimide (NBS) / pTsOH | Ethyl Acetate, rt, 30h | Moderate yield of mono-ortho product | nih.gov |
| N-Bromosuccinimide (NBS) / In(OTf)₃ | Acetonitrile, rt, 10 min | Can lead to dibromination | nih.gov |
| N-Bromosuccinimide (NBS) / pTsOH | Methanol, rt, 25 min | High selectivity for mono-ortho product | nih.gov |
| KBr / ZnAl–BrO₃⁻–LDHs | Not specified | Excellent para-selectivity | nih.gov |
| PhI(OAc)₂ (PIDA) / AlBr₃ | Not specified | Mild and efficient for various arenes | researchgate.net |
| Thianthrene / TfOH / NXS | Not specified | Catalytic system for various halogenations | nih.govresearchgate.net |
| Tetrabutylammonium bromide / V₂O₅-H₂O₂ | Not specified | Mild, high selectivity and yield | semanticscholar.org |
Synthesis via Functional Group Interconversion and Modification of Precursors
This strategy employs a tetrahydronaphthalene core with a different substitution pattern, which is then chemically modified. For example, one could start with an amino-tetrahydronaphthalene derivative, such as 3-amino-5,6,7,8-tetrahydronaphthalen-2-ol. The amino group can be converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction. This method provides excellent regiocontrol, as the position of the bromine atom is determined by the position of the initial amino group.
Another pathway could involve starting with a pre-brominated tetralone. For instance, 7-bromo-6-methoxy-1-tetralone could undergo demethylation to reveal the phenol, followed by reduction of the ketone to an alcohol and subsequent dehydration and isomerization if necessary to achieve the desired structure. The synthesis of various tetrahydronaphthalene carboxamide derivatives has also been reported, indicating the versatility of this scaffold for further functionalization. nih.gov Similarly, the synthesis of 3,4,7,8-tetrahydronaphthalene-1,5(2H,6H)-dione from 1,5-dihydroxynaphthalene demonstrates a multi-step sequence involving hydrogenation, oxidation, and silyl ether formation followed by air oxidation, showcasing complex functional group transformations on the tetralin core. mdpi.com
While this compound is achiral, many of its analogues of biological or pharmaceutical interest are chiral. The development of stereoselective and enantioselective syntheses is therefore a critical area of research. Chirality can be introduced into the tetrahydronaphthalene skeleton, typically within the saturated ring.
Asymmetric hydrogenation of a suitably substituted naphthalene or dihydronaphthalene precursor using a chiral catalyst is a powerful method for establishing stereocenters. Chiral rhodium or ruthenium complexes with ligands like BINAP are often employed for this purpose. Another approach is to use a chiral auxiliary to direct a diastereoselective reaction, such as a Diels-Alder cycloaddition or an intramolecular cyclization, to form the tetrahydronaphthalene ring system. The auxiliary can then be removed in a subsequent step.
Furthermore, resolution of a racemic mixture of a chiral tetrahydronaphthalene intermediate can be performed. This can be achieved through classical resolution with a chiral acid or base, or through enzymatic resolution, which often provides high enantiomeric excess. These enantiopure intermediates can then be carried forward to synthesize chiral analogues of the target compound, allowing for the exploration of stereochemistry-dependent biological activity.
Organometallic Coupling Reactions in the Construction of this compound Skeletons
The construction of the 5,6,7,8-tetrahydronaphthalen-2-ol (tetralin) skeleton, the foundational structure of the target compound, can be approached through various powerful C-C bond-forming reactions catalyzed by transition metals. Organometallic cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis due to their versatility and functional group tolerance. wikipedia.orglibretexts.org
The Suzuki-Miyaura reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgyoutube.com The catalytic cycle is a well-understood process involving three key steps:
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X), forming a Pd(II) intermediate.
Transmetalation : The organic group from the organoboron species (R²-BY₂) is transferred to the palladium center, typically requiring a base to activate the boronic acid. organic-chemistry.orgyoutube.com
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium intermediate couple, forming a new carbon-carbon bond (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org
While direct synthesis of the final 3-bromo-tetralin structure via a single coupling step is uncommon, these reactions are instrumental in building precursor molecules. For instance, a substituted biphenyl, which could be a precursor to the tetralin ring system via subsequent cyclization, can be efficiently synthesized using Suzuki coupling.
Beyond cross-coupling, palladium catalysis is also pivotal in constructing cyclic systems. For example, palladium-catalyzed cascade reactions, such as a nitrogen deletion/Diels-Alder sequence, have been developed for the synthesis of substituted tetralins. acs.org In such a strategy, a molecule containing a diene or a masked diene is reacted with a dienophile in a process where the palladium catalyst facilitates the formation of the six-membered ring of the tetralin core. The versatility of palladium catalysis allows for the construction of complex molecular architectures under relatively mild conditions.
Table 1: Key Palladium-Catalyzed Reactions in Organic Synthesis
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboronic acid + Organohalide | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Heck Reaction | Alkene + Organohalide | Pd(OAc)₂, Phosphine ligand, Base | C(sp²)-C(sp²) |
| Stille Coupling | Organostannane + Organohalide | Pd(PPh₃)₄ | C-C |
This table provides a general overview of prominent palladium-catalyzed reactions relevant to the construction of complex organic scaffolds.
Emerging Synthetic Innovations and Green Chemistry Principles in this compound Preparation
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. cambridgescholars.com For the preparation of this compound, green innovations can be applied to both the formation of the tetralin core and the subsequent bromination step.
Green Synthesis of the Tetralin Core
Traditionally, the tetralin skeleton is produced via the catalytic hydrogenation of naphthalene, often using nickel catalysts. wikipedia.org An emerging green alternative involves performing this hydrogenation in supercritical fluids, such as supercritical hexane, using polymer-stabilized platinum nanoparticles as the catalyst. mdpi.com This method offers significantly higher reaction rates, allowing for process intensification. Furthermore, the use of a supercritical solvent facilitates easier separation of the product from the catalyst and solvent, reducing energy consumption and waste during downstream processing. mdpi.com
Eco-Friendly Bromination of the Phenolic Ring
The final step in synthesizing the target molecule from its precursor, 5,6,7,8-tetrahydronaphthalen-2-ol, is the selective bromination of the aromatic ring. The hydroxyl group is an activating ortho-, para-director, meaning the bromine will be directed to the positions adjacent (ortho) or opposite (para) to it. In this case, the 3-position is ortho to the hydroxyl group.
Conventional bromination often employs elemental bromine (Br₂), a toxic and hazardous reagent. Green chemistry offers several safer and more efficient alternatives. Oxidative bromination is a prominent strategy where a bromide salt (like KBr), which is safer to handle, is oxidized in situ to generate the electrophilic bromine species. mdpi.com This approach avoids the direct handling of liquid bromine and often exhibits high selectivity.
One such method uses a combination of potassium bromide (KBr) and an oxidant like potassium bromate (KBrO₃) in the presence of a dilute acid. researchgate.net This system generates bromine in situ under mild conditions. Another innovative approach employs KBr with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagents. mdpi.com This solid-supported reagent system provides excellent regioselectivity for the monobromination of phenols, favoring the para position unless it is blocked, in which case ortho-bromination occurs. mdpi.com These methods are characterized by high atom economy, mild reaction conditions, and the use of inexpensive and less hazardous reagents.
Table 2: Comparison of Green Bromination Methods for Phenolic Compounds
| Method | Bromine Source | Oxidant / Co-reagent | Solvent (Typical) | Key Advantages |
|---|---|---|---|---|
| KBr / KBrO₃ | Potassium Bromide | Potassium Bromate, Dilute Acid | Water / Acetonitrile | In situ generation of Br₂, mild conditions, good yields. researchgate.net |
| KBr / LDH-BrO₃⁻ | Potassium Bromide | ZnAl–BrO₃⁻–Layered Double Hydroxide | Acetonitrile | Excellent regioselectivity, high atom economy, recyclable catalyst support concept. mdpi.com |
| NBS / HBF₄·Et₂O | N-Bromosuccinimide | Tetrafluoroboric Acid | Acetonitrile | High efficiency for monobromination of activated rings. acs.org |
This table summarizes various environmentally benign methods for the bromination of phenols, which are applicable to the synthesis of the title compound from its hydroxyl precursor.
By integrating these organometallic and green chemistry principles, the synthesis of this compound and its analogues can be achieved with greater control, efficiency, and environmental responsibility than ever before.
Chemical Reactivity and Mechanistic Investigations of 3 Bromo 5,6,7,8 Tetrahydronaphthalen 2 Ol
Electrophilic Aromatic Substitution Patterns on the Tetrahydronaphthalene Core
The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol core is governed by the combined directing effects of the hydroxyl (-OH), bromo (-Br), and the alkyl (tetralin) moieties. In EAS reactions, the aromatic ring acts as a nucleophile, attacking an electrophilic species. youtube.com The rate and position of this attack are heavily influenced by the electronic properties of the substituents already present on the ring. masterorganicchemistry.com
The hydroxyl group at the C-2 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. youtube.com This donation stabilizes the positive charge in the arenium ion intermediate that forms during the reaction. masterorganicchemistry.com The ortho positions relative to the -OH group are C-1 and C-3, while the para position is C-4.
The bromine atom at the C-3 position is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance. The positions ortho to the bromine are C-2 and C-4, and the para position is C-6 (which is part of the saturated ring and thus not susceptible to EAS).
The fused aliphatic ring (the "tetralin" part) acts as a weak electron-donating group, slightly activating the aromatic ring towards electrophilic attack.
When considering the combined effects:
The hydroxyl group strongly directs incoming electrophiles to the C-1 and C-3 positions.
The bromine atom directs to the C-4 position.
The C-3 position is already occupied by the bromine atom.
The C-1 position is sterically unhindered.
The C-4 position is activated by the directing effect of the bromine atom and is para to the strongly activating hydroxyl group.
Therefore, electrophilic substitution is most likely to occur at the C-1 and C-4 positions. The powerful activating and directing effect of the hydroxyl group is the dominant factor. nih.gov For instance, in bromination reactions of similar phenolic compounds, high regioselectivity is often observed, favoring the positions activated by the hydroxyl group. nih.gov The reaction's outcome can be a mixture of products, with the precise ratio depending on the specific electrophile, reaction conditions, and steric hindrance.
Nucleophilic Reactivity of the Hydroxyl Group: Etherification and Esterification
The hydroxyl group of this compound is phenolic, meaning it is attached directly to an aromatic ring. This imparts acidity to the hydroxyl proton and makes the oxygen atom a potent nucleophile, especially upon deprotonation. msu.edu This nucleophilicity is central to etherification and esterification reactions.
Etherification: The hydroxyl group can be converted into an ether linkage (R-O-R'). A common method is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide anion. This highly nucleophilic anion then undergoes an SN2 reaction with an alkyl halide to form the corresponding ether.
Esterification: Phenols can be readily converted to esters (R-O-C=O)R'). This can be achieved by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The base serves to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct esterification with a carboxylic acid can be performed using an acid catalyst (Fischer esterification), though this method is generally less efficient for phenols than for aliphatic alcohols.
The reactivity of the hydroxyl group allows for the introduction of a wide variety of functional groups, modifying the molecule's steric and electronic properties for further synthetic applications.
Reactivity of the Bromine Moiety: Cross-Coupling and Advanced Functionalization
The bromine atom at the C-3 position is a key functional group that enables a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling. nih.govresearchgate.net
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Sonogashira Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. mdpi.combenthamopen.com The aryl-bromide bond in this compound serves as an excellent electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgtcichemicals.com This reaction is widely used to form biaryl structures or to introduce alkyl or vinyl groups. wikipedia.org The reaction tolerates a wide range of functional groups and often proceeds under mild conditions. tcichemicals.com
Table 1: Typical Conditions for Suzuki Coupling of Aryl Bromides
| Component | Example Reagents/Conditions | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). wikipedia.org |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and influences catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. wikipedia.org |
| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and influences reaction rate. wikipedia.org |
| Boron Reagent | Arylboronic acid, Alkylboronic acid | Provides the nucleophilic carbon fragment. |
This table presents generalized conditions for the Suzuki reaction.
Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. wikipedia.orgorganic-chemistry.org This reaction is typically co-catalyzed by palladium and a copper(I) salt, and requires a base, often an amine, which can also serve as the solvent. wikipedia.orglibretexts.orgresearchgate.net Copper-free variations have also been developed. organic-chemistry.org
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides
| Component | Example Reagents/Conditions | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The primary catalyst for the cross-coupling cycle. wikipedia.org |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. wikipedia.org |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes the HX byproduct and can act as the solvent. wikipedia.org |
| Solvent | THF, DMF, Toluene | Used when the amine base is not the solvent. |
| Alkyne | Terminal alkyne (R-C≡CH) | The source of the alkynyl group. |
This table presents generalized conditions for the Sonogashira reaction.
Halogen-Metal Exchange and Reductive Debromination Reactions
Halogen-Metal Exchange: The bromine atom can be swapped for a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. wikipedia.org Lithium-halogen exchange is commonly achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgprinceton.edu This reaction is generally very fast and kinetically controlled. wikipedia.org The resulting aryllithium species is a powerful nucleophile and can be reacted with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups. It is important to note that the acidic phenolic proton would react first, requiring the use of at least two equivalents of the organolithium reagent. nih.gov
Reductive Debromination: The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This can be accomplished under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or by using hydride reagents. This transformation is useful when the bromine atom has served its purpose as a directing group or a handle for other reactions and is no longer needed in the final target molecule.
Oxidation and Reduction Chemistry of the Tetrahydronaphthalene Ring System
The tetrahydronaphthalene system possesses two distinct regions for redox chemistry: the saturated alicyclic ring and the substituted aromatic ring.
Oxidation: The alicyclic ring is susceptible to oxidation, particularly at the benzylic positions (C-5 and C-8), which are adjacent to the aromatic ring. Oxidation of tetralin and its derivatives often yields α-tetralones (ketones at the benzylic position). nih.gov Reagents such as chromium trioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for this transformation. nih.gov The phenolic -OH group is also sensitive to oxidation and may require protection prior to attempting oxidation of the tetralin ring.
Reduction: The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a simple alkene. More forceful conditions (e.g., high pressure/temperature, or using dissolving metal reductions like the Birch reduction) would be required to reduce the aromatic ring. Conversely, if the molecule were first oxidized to a tetralone derivative (e.g., 3-bromo-2-hydroxy-5,6,7,8-tetrahydronaphthalen-5-one), the newly formed ketone could be readily reduced back to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. nih.govresearchgate.net Such reductions can sometimes be performed with high enantioselectivity using chiral catalysts or biocatalytic methods. nih.govacs.org
Kinetic and Thermodynamic Aspects of Reaction Pathways Involving the Compound
The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of intermediates and transition states.
Electrophilic Aromatic Substitution: The first step of EAS, the attack of the electrophile on the aromatic ring, is typically the slow, rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The activation energy for this step is lowered by electron-donating groups like the -OH group, which stabilize the resulting carbocation intermediate (arenium ion). The hydroxyl group's strong activating nature means that reactions at the positions it activates (C-1 and C-4) will be kinetically favored over reactions at other positions.
Halogen-Metal Exchange: Lithium-halogen exchange is a very fast and often reversible process. princeton.edu The equilibrium position is influenced by the relative stability of the organolithium species involved. The reaction is kinetically controlled, with the rate following the trend I > Br > Cl for the halogen. wikipedia.org
3 Bromo 5,6,7,8 Tetrahydronaphthalen 2 Ol As a Versatile Synthetic Building Block
Construction of Complex Polycyclic and Heterocyclic Scaffolds
The true synthetic utility of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol is realized in its capacity to serve as a foundational element for building intricate molecular frameworks. The presence of the aryl bromide moiety is particularly significant, as it provides a reactive handle for modern palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Detailed research into aryl halides has shown that the bromine atom can be efficiently substituted through various transformations:
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. This method is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and functional materials. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Sonogashira Coupling: By reacting the bromo-tetralin with a terminal alkyne in the presence of palladium and copper catalysts, a carbon-carbon bond is formed, yielding an alkynyl-substituted tetralin. These products can undergo further cyclization reactions to form fused heterocyclic systems.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine by coupling it with a primary or secondary amine. This is a key step in the synthesis of many nitrogen-containing heterocyclic compounds.
Heck Coupling: The coupling with an alkene can introduce a vinyl group, which can then participate in subsequent pericyclic reactions or metathesis to construct additional rings.
The hydroxyl group complements the reactivity of the bromine. It can be used as a nucleophile in reactions like Williamson ether synthesis to form ether linkages, or it can be converted into a triflate (OTf), creating a second, different site for cross-coupling reactions. This dual functionality allows for a programmed, stepwise synthesis to build complex polycyclic aromatic hydrocarbons or polyheterocyclic systems.
Table 1: Key Cross-Coupling Reactions for Scaffold Elaboration
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ + Base (e.g., K₃PO₄) | Biaryl or Heteroaryl-Aryl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base | Aryl-Alkynyl Compound |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst + Ligand + Base | Arylamine |
Precursor in the Synthesis of Advanced Chemical Probes and Ligands
The tetrahydronaphthalene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Consequently, this compound is an ideal starting point for the synthesis of advanced chemical probes and receptor ligands designed for biological investigation.
The synthetic strategy typically involves using the bromine and hydroxyl groups as orthogonal handles for diversification. For instance, in the development of modulators for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), structurally similar tetrahydro-benzothiophene cores have been extensively modified. nih.gov Following a similar logic, the 3-bromo position on the tetralin core can be functionalized via Suzuki coupling to introduce various aryl or heteroaryl groups. nih.gov These appended groups can be designed to form specific interactions, such as π-π stacking or hydrogen bonds, within the ligand-binding domain of a target protein. nih.gov
Simultaneously, the 2-hydroxyl group can be used to attach other essential moieties:
Linkers: Flexible or rigid chains can be added to connect the core to another pharmacophore or a solid support for affinity chromatography.
Reporter Groups: Fluorescent dyes or radioisotopes (e.g., ¹⁸F, ¹¹C) can be incorporated for use in bioimaging techniques like fluorescence microscopy or Positron Emission Tomography (PET).
Solubilizing Groups: Polar functional groups can be introduced to improve the aqueous solubility and pharmacokinetic properties of the final compound.
This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) of a new ligand series, fine-tuning the molecule's affinity, selectivity, and functional activity as an agonist or antagonist.
Table 2: Functionalization Strategy for Ligand Synthesis
| Site of Modification | Reaction Type | Added Functionality | Purpose in Probe/Ligand Design |
|---|---|---|---|
| C3-Br | Suzuki/Sonogashira Coupling | Aromatic/Heterocyclic Ring | Interaction with protein binding pocket |
| C3-Br | Buchwald-Hartwig Amination | Substituted Amine | Hydrogen bond donor/acceptor |
| C2-OH | Etherification / Esterification | Polyethylene Glycol (PEG) Chain | Improve solubility and pharmacokinetics |
Role in the Development of Materials Science Precursors
The rigid and planar nature of the aromatic portion of this compound makes it an attractive core for the design of new organic materials, particularly thermotropic liquid crystals. nih.gov Liquid crystals are materials that exhibit phases intermediate between solid crystals and isotropic liquids, and their properties are highly dependent on molecular shape. nih.gov Molecules that are elongated and rod-like (calamitic) are prime candidates for forming such mesophases. nih.gov
The subject compound can be chemically modified at its two functional positions to generate the required anisotropic molecular geometry. A typical synthetic route to a potential liquid crystal would involve:
Elongation at the C2 position: The hydroxyl group is alkylated, often using a long-chain bromoalkane (e.g., CₙH₂ₙ₊₁Br) via Williamson ether synthesis. This introduces a flexible, nonpolar tail, which is a common feature in liquid crystalline molecules. nih.gov
Elongation at the C3 position: The bromo group is replaced via a Suzuki coupling with another aromatic ring, such as a 4-substituted phenylboronic acid. This second ring extends the rigid core of the molecule. The substituent on this terminal ring (e.g., -CN, -OCH₃, -CF₃) can fine-tune the molecule's polarity and intermolecular interactions, which in turn influences the type and temperature range of the liquid crystal phase (e.g., nematic, smectic). nih.gov
By systematically varying the length of the alkyl chain and the nature of the terminal group, a library of materials can be synthesized from this single precursor, each with potentially unique transition temperatures and mesophase behaviors for applications in displays and optical sensors. nih.govnih.gov
Contributions to Natural Product Total Synthesis
The tetralone (dihydronaphthalenone) skeleton is a structural component found in a diverse range of biologically active natural products, including antibiotics, antifungals, and antiviral agents. semanticscholar.org Compounds like O-methylasparvenone and catalponol (B157341) are prominent examples that feature this core structure. semanticscholar.org
This compound is a direct and highly valuable precursor to this class of natural products. The synthesis can proceed via two main pathways:
Oxidation: The secondary alcohol at the C2 position can be oxidized to a ketone, directly forming a 3-bromo-tetralone derivative. This tetralone is a key intermediate.
Manipulation of the Bromine: The bromine atom serves as a crucial synthetic handle for introducing further complexity before or after the oxidation step. It can be used in a cross-coupling reaction to append a required side chain or be involved in an intramolecular cyclization to construct an adjacent ring system, as seen in more complex polycyclic natural products. semanticscholar.org
For example, in a hypothetical synthesis of a member of the aristelegone family, the bromo-tetralone intermediate could undergo a Suzuki or Stille coupling to attach the side chain required for the final natural product structure. The ability to introduce specific functional groups at defined positions makes this building block instrumental in the efficient and convergent total synthesis of these important bioactive molecules. semanticscholar.org
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5,6,7,8 Tetrahydronaphthalen 2 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
For a compound like 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetralin ring system, and the hydroxyl proton. The chemical shifts and coupling constants of the aliphatic protons would provide information about their spatial arrangement and the conformation of the saturated ring. Two-dimensional NMR techniques, such as COSY and HSQC, would be crucial in assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.
A detailed analysis of ¹H NMR spectra of related hexasubstituted benzene (B151609) derivatives has demonstrated the power of this technique in elucidating complex structures, where the chemical shifts and coupling patterns provide definitive evidence of the substitution pattern and molecular conformation. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Structures
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |
| C-OH | Variable (depending on solvent and concentration) | 140 - 160 |
| C-Br | - | 110 - 125 |
Note: The data in this table is predictive and based on general principles and data from related compounds. Actual experimental values may vary.
Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₀H₁₁BrO.
The mass spectrum of a brominated compound is characterized by the presence of isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br), which have a nearly 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.
Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for this molecule could include the loss of the bromine atom, the hydroxyl group, or fragments of the aliphatic ring. The analysis of these fragment ions helps to piece together the molecular structure. Advanced techniques like oa-TOF mass spectrometry can provide exact mass measurements, further confirming the elemental composition of fragment ions. researchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (relative to ⁷⁹Br) | Interpretation |
| [M]⁺ | 226 | Molecular ion |
| [M+2]⁺ | 228 | Isotopic peak due to ⁸¹Br |
| [M-Br]⁺ | 147 | Loss of bromine radical |
| [M-H₂O]⁺ | 208 | Loss of water |
| [M-C₂H₄]⁺ | 198 | Retro-Diels-Alder fragmentation |
Note: This table presents predicted fragmentation patterns. Actual results from mass spectrometry experiments are required for confirmation.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H), aromatic (C-H and C=C), and aliphatic (C-H) groups.
The O-H stretching vibration would appear as a broad band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected at lower wavenumbers, typically in the range of 500-700 cm⁻¹.
Studies on substituted tetraoxa researchgate.netcirculenes and other aromatic compounds have demonstrated the utility of FTIR spectroscopy in conjunction with density functional theory (DFT) calculations for the precise assignment of vibrational bands. researchgate.net Similar approaches could be applied to this compound for a detailed understanding of its vibrational spectrum. The IR spectra of related substituted N-ammoniobenzamidates have also been studied to understand substituent effects on vibrational frequencies. rsc.org Furthermore, the FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole provides reference data for a brominated aromatic system. researchgate.net
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O | Stretching | 1000 - 1260 |
| C-Br | Stretching | 500 - 700 |
Note: The wavenumbers presented are approximate and can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable single crystals of this compound could be obtained, this technique would provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
The analysis would reveal the conformation of the tetralin ring system, which is typically a half-chair or a twisted-boat conformation. The orientation of the bromine and hydroxyl substituents on the aromatic ring would also be precisely determined. Furthermore, the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group, could be analyzed.
While a crystal structure for the title compound is not available in the cited literature, studies on related tetralone derivatives and other cyclic compounds provide insights into the type of structural information that can be obtained. For example, the crystal structure of 2-{1-[(6R,S)-3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl]ethylidene}-N-methylhydrazinecarbothioamide revealed a disordered aliphatic ring with a half-chair conformation. nih.gov Similarly, the crystallographic study of 5,6,7,8-tetrahydro-1,4-di(2'-pyridyl)phthalazine provided detailed information on its conformation and non-covalent interactions. researchgate.net
Chiral Chromatography for Enantiomeric Purity and Isomer Separation
Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is the primary method for separating and quantifying these enantiomers.
The development of a chiral HPLC method would involve screening different types of CSPs, such as those based on cellulose (B213188) or cyclodextrins, and optimizing the mobile phase composition to achieve baseline separation of the two enantiomers. Factors such as the type and concentration of the organic modifier in the mobile phase, column temperature, and flow rate significantly influence the separation. nih.govchrom-china.com
Studies on the chiral separation of tetralone and tetralol derivatives have shown that cellulose-based columns, like Chiralpak IC, are effective for resolving such enantiomers. nih.govchrom-china.combenthamdirect.com For instance, the enantiomers of six α-aryl tetralone derivatives were successfully separated using a Chiralpak IC column with a mobile phase of n-hexane and isopropanol. nih.govchrom-china.com Thermodynamic studies in such separations often indicate that the process is enthalpy-driven, meaning that lower temperatures generally lead to better resolution. benthamdirect.com Similarly, β-cyclodextrins have been used as chiral selectors for the enantioseparation of tetrahydronaphthalenic derivatives. researchgate.net Capillary electrophoresis with cyclodextrin (B1172386) derivatives as chiral selectors is another powerful technique for the enantiomeric separation of related compounds like beta-blockers. researchgate.net
Computational and Theoretical Investigations on 3 Bromo 5,6,7,8 Tetrahydronaphthalen 2 Ol Systems
Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors (HOMO-LUMO, MESP)
There are no published studies detailing the quantum chemical calculations for 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol. As a result, data on its electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are unavailable. These values are critical for understanding the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. Similarly, calculations of the Molecular Electrostatic Potential (MESP), which would identify the electron-rich and electron-poor regions of the molecule and predict its interaction with other chemical species, have not been reported.
Conformational Analysis and Potential Energy Surface Studies
A thorough conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and transition states, has not been documented. Such studies are fundamental to understanding the molecule's flexibility and the three-dimensional shapes it is most likely to adopt, which in turn influences its biological activity and physical properties.
Molecular Docking and Dynamics Simulations in Receptor Binding Studies
No molecular docking or molecular dynamics simulation studies involving this compound have been found in the scientific literature. These computational techniques are essential for predicting how a molecule might bind to a biological target, such as a protein receptor. Without these studies, it is not possible to assess its potential as a therapeutic agent or to understand the specific interactions that would govern its binding affinity and selectivity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) of this compound. Such predictive studies, often performed using methods like Density Functional Theory (DFT), are valuable for validating experimental findings and for the structural elucidation of related compounds.
Computational Design and Virtual Screening of Novel Analogues
The absence of foundational computational data on this compound means that no research on the computational design or virtual screening of its novel analogues has been published. These advanced computational methods rely on an existing understanding of the parent molecule's structure-activity relationship to guide the design of new, potentially more effective, compounds.
Future Research Trajectories and Innovations in 3 Bromo 5,6,7,8 Tetrahydronaphthalen 2 Ol Chemistry
Development of Highly Chemo- and Regioselective Functionalization Protocols
The inherent structural features of 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol—a phenolic hydroxyl group and a bromine atom on an aromatic ring—offer a rich playground for developing selective functionalization methods. The bromine atom serves as a versatile handle for various cross-coupling reactions, while the hydroxyl group's reactivity can be modulated for etherification, esterification, or as a directing group.
Future research will likely focus on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-heteroatom bonds at the C-3 position. nih.govorganic-chemistry.orglibretexts.org The development of catalyst systems that can operate under mild conditions and tolerate the phenolic hydroxyl group without the need for protecting groups will be a significant advancement. For instance, employing specialized phosphine (B1218219) ligands could enhance catalyst efficacy and selectivity. nih.gov The Heck reaction, in particular, offers a pathway to introduce alkenyl groups, further expanding the molecular complexity. organic-chemistry.orgnih.govmdpi.comlibretexts.orgnih.gov
A key challenge and area of innovation will be achieving high chemo- and regioselectivity. This involves selectively reacting at either the C-Br or O-H bond. Orthogonal protection strategies or one-pot tandem reactions that sequentially functionalize both sites without intermediate purification will be highly sought after. The development of such protocols would streamline the synthesis of complex derivatives for various applications.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions on this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Catalyst System |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids/esters | C-C (aryl/vinyl) | Pd(OAc)₂, SPhos, K₃PO₄ |
| Heck Coupling | Alkenes | C-C (alkenyl) | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃, BINAP, NaOtBu |
| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | PdCl₂(PPh₃)₂, CuI, Et₃N |
Applications in Asymmetric Catalysis and Novel Reaction Methodologies
The tetralin scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis. The rigid, bicyclic framework can provide a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic transformations.
Future research is expected to explore the synthesis of novel chiral ligands derived from this compound. By resolving the enantiomers of the parent compound or its derivatives, a new class of chiral phosphine ligands (P-chiral ligands) can be developed. nih.govtcichemicals.com These ligands could be synthesized by replacing the bromine atom with a phosphine group and subsequently modifying the hydroxyl group to fine-tune the steric and electronic properties of the resulting ligand. Such ligands could find applications in asymmetric hydrogenation, allylation, and other transition-metal-catalyzed reactions. acs.org
Furthermore, the unique structure of this compound could be leveraged to develop novel organocatalysts. The phenolic hydroxyl group, in combination with other functionalities introduced at the C-3 position, could act as a Brønsted acid or base, or participate in hydrogen bonding to activate substrates in an enantioselective manner.
Exploration of Undiscovered Molecular Bioactivity Mechanisms and Therapeutic Target Probes
Functionalized tetralin derivatives have shown a wide range of biological activities, including anticancer and neuroprotective effects. nih.govnih.gov The tetralin core is present in several clinically used drugs and natural products. This suggests that derivatives of this compound could also possess significant pharmacological properties.
A major future research direction will be the systematic synthesis of a library of derivatives and their screening for various biological activities. For instance, derivatives could be evaluated for their potential as anticancer agents, building on studies that have shown the efficacy of other brominated quinolines and tetralin derivatives. nih.govresearchgate.net The introduction of different substituents via cross-coupling reactions could lead to compounds with enhanced potency and selectivity against various cancer cell lines.
The tetralin scaffold is also a key component of several dopamine (B1211576) receptor agonists. nih.govnih.govbiorxiv.orgunimi.itbiorxiv.org Future studies could focus on synthesizing analogs of this compound to develop novel ligands for dopamine receptors, which could be valuable for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia. These compounds could serve as molecular probes to better understand the structure and function of these receptors.
Advanced Material Applications and Optoelectronic Properties of Derivatives
The naphthalene (B1677914) moiety within the tetralin structure provides a foundation for developing novel organic materials with interesting optoelectronic properties. Naphthalene-based materials have been investigated for use in organic light-emitting diodes (OLEDs) as hole transport materials or emitters. researchgate.netmdpi.comrsc.orgmdpi.com
Future research will likely involve the synthesis of oligomers and polymers incorporating the 3-functionalized-5,6,7,8-tetrahydronaphthalen-2-ol unit. By introducing various aromatic and heteroaromatic groups at the C-3 position through reactions like Suzuki coupling, the photophysical properties, such as absorption, emission, and charge carrier mobility, can be systematically tuned. nih.govresearchgate.netresearchgate.net The hydroxyl group offers a site for further modification or for influencing the solid-state packing of the molecules, which is crucial for the performance of organic electronic devices.
The development of starburst molecules or dendrimers with a this compound core could lead to materials with enhanced thermal stability and amorphous morphologies, which are desirable for long-lasting and efficient OLEDs. The investigation of the relationship between molecular structure and material properties will be a key aspect of this research trajectory.
Sustainable Synthesis and Process Intensification for Production of Related Building Blocks
The growing demand for environmentally friendly chemical processes necessitates the development of sustainable methods for the synthesis of this compound and related building blocks. Traditional multi-step syntheses often involve harsh reagents and generate significant waste.
Future research will focus on greener synthetic routes. This includes the use of catalytic hydrogenation of brominated naphthalene precursors using more sustainable catalysts and reaction conditions. mdpi.comatamanchemicals.comsciencemadness.org Biocatalytic methods, employing enzymes to perform selective transformations, also represent a promising avenue for sustainable synthesis.
Process intensification, which aims to develop smaller, safer, and more efficient chemical processes, will be another key area of innovation. youtube.com The application of flow chemistry to the synthesis of tetralone precursors or the final compound could offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automated, continuous production. youtube.com The development of robust and scalable continuous flow processes for the synthesis of this and related tetralin building blocks will be crucial for their potential large-scale applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol, and how can reaction conditions be optimized to maximize yield?
- Methodological Answer : The synthesis typically involves bromination of the parent tetrahydronaphthalenol scaffold. Key steps include:
- Precursor preparation : Start with 5,6,7,8-tetrahydronaphthalen-2-ol, and protect the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) to prevent undesired side reactions during bromination .
- Bromination : Use electrophilic brominating agents like in a polar aprotic solvent (e.g., DMF or ) under controlled temperatures (0–25°C). Monitor reaction progress via TLC or HPLC to avoid over-bromination .
- Deprotection : Remove protecting groups using mild acidic or basic conditions (e.g., or ) .
- Yield optimization : Adjust stoichiometry (1.1–1.3 equivalents of brominating agent) and reaction time (2–6 hours). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodological Answer :
- Melting point : Determine using differential scanning calorimetry (DSC) or capillary methods. Expected range: 70–80°C (similar to positional isomers) .
- Solubility : Test in common solvents (e.g., ethanol, DMSO, chloroform) via gravimetric analysis. Polar aprotic solvents (e.g., DMF) enhance solubility for reactions .
- Structural confirmation : Use and NMR to identify hydroxyl ( 5.0–6.0 ppm) and bromine-substituted aromatic protons ( 7.0–7.5 ppm). Compare with PubChem data for analogous compounds .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Seal in amber vials under inert gas (argon/nitrogen) to prevent oxidation. Store at 4–8°C for long-term stability .
- Decomposition risks : Avoid prolonged exposure to light (UV-induced degradation) or moisture (hydrolysis of C-Br bond). Monitor purity via HPLC every 6 months .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in further electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Directing effects : The hydroxyl group (-OH) is a strong ortho/para director, while bromine (-Br) is a meta director. Competitive effects require computational modeling (DFT) to predict dominant sites .
- Experimental validation : Perform nitration or sulfonation reactions under controlled conditions. Analyze regiochemistry via -NMR coupling patterns or X-ray crystallography .
Q. What mechanistic pathways dominate in the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol?
- Methodological Answer :
- Electrophilic mechanism : Use or with Lewis acids (e.g., ) to generate . Kinetic vs. thermodynamic control can be assessed by varying temperature (0°C vs. reflux) .
- Radical pathways : Under UV light, radical bromination may occur. Use radical traps (e.g., TEMPO) to confirm/eliminate this pathway .
Q. How can advanced analytical techniques resolve contradictions in reported spectral data for brominated tetrahydronaphthalenols?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula () with <2 ppm error .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. Compare with databases (e.g., PubChem) .
- X-ray crystallography : Definitive proof of regiochemistry and stereochemistry. Collaborate with crystallography facilities for single-crystal analysis .
Q. What strategies are effective for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Synthesize analogs (e.g., ethers, esters) to modulate lipophilicity. Use Mitsunobu or Williamson ether synthesis .
- Assay design : Screen for antimicrobial activity (e.g., against Staphylococcus aureus) via broth microdilution (MIC values) or enzyme inhibition studies (e.g., kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
